BenchChemオンラインストアへようこそ!

2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine

17β-hydroxysteroid dehydrogenase 1,5-benzodiazepine SAR Fungal 17β-HSDcl model

2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine (CAS 733811-07-9) is a synthetic 1,5-benzodiazepine derivative bearing two 4-methyl-1-piperazinyl substituents at positions 2 and 4 of the benzodiazepine scaffold. This non-steroidal compound has been investigated as an inhibitor of fungal 17β-hydroxysteroid dehydrogenase (17β-HSDcl), a model enzyme of the short-chain dehydrogenase/reductase (SDR) superfamily, and is supplied primarily as a research tool for enzyme inhibition studies.

Molecular Formula C19H28N6
Molecular Weight 340.5 g/mol
CAS No. 733811-07-9
Cat. No. B135738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine
CAS733811-07-9
Molecular FormulaC19H28N6
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=CC=CC=C3N=C(C2)N4CCN(CC4)C
InChIInChI=1S/C19H28N6/c1-22-7-11-24(12-8-22)18-15-19(25-13-9-23(2)10-14-25)21-17-6-4-3-5-16(17)20-18/h3-6H,7-15H2,1-2H3
InChIKeyWJRMOKYTESYRBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine (CAS 733811-07-9): A Research-Grade 1,5-Benzodiazepine Derivative for 17β-HSD Inhibition Studies


2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine (CAS 733811-07-9) is a synthetic 1,5-benzodiazepine derivative bearing two 4-methyl-1-piperazinyl substituents at positions 2 and 4 of the benzodiazepine scaffold [1]. This non-steroidal compound has been investigated as an inhibitor of fungal 17β-hydroxysteroid dehydrogenase (17β-HSDcl), a model enzyme of the short-chain dehydrogenase/reductase (SDR) superfamily, and is supplied primarily as a research tool for enzyme inhibition studies .

Why Substituting 2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine with Generic 1,5-Benzodiazepines Risks Invalidating 17β-HSD Inhibition Experiments


Within the 1,5-benzodiazepine scaffold series, even minor substituent variations on the 2- and 4-positions produce dramatically divergent 17β-HSDcl inhibitory profiles, ranging from potent low-micromolar inhibitors to entirely inactive compounds [1]. A closely related 2,4-diamino-substituted precursor (compound 8) exhibited measurable activity, yet the conversion to the 2,4-bis(4-methylpiperazinyl) derivative rendered the compound completely devoid of inhibition [2]. This extreme sensitivity to N-substituent identity means procurement of a non-verified 1,5-benzodiazepine analog carries a high risk of experimental failure, making precise compound identity essential for reproducible enzymology.

Quantitative Differentiation Evidence: 2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine vs. Comparator 1,5-Benzodiazepines in 17β-HSDcl Inhibition Assays


Complete Loss of 17β-HSDcl Inhibitory Activity Relative to the 2,4-Diamino Precursor: A Critical Structure-Activity Divergence

When the 2,4-diamino-3H-1,5-benzodiazepine intermediate (compound 8) was converted into 2,4-bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine (compound 10), all inhibitory activity against fungal 17β-HSDcl was abolished [1]. This represents a quantitative switch from measurable inhibition to undetectable activity, highlighting the profound impact of piperazinyl substitution at the 2- and 4-positions on target engagement.

17β-hydroxysteroid dehydrogenase 1,5-benzodiazepine SAR Fungal 17β-HSDcl model

Class-Wide 17β-HSDcl Activity Range: Contextualizing the Potency of 2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine Against the Zivec 2007 Series

In the foundational 2007 structure-activity study by Zivec et al., a series of 1,5-benzodiazepine derivatives, including 2,4-bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine, was evaluated against 17β-HSDcl. While the most potent members of this series achieved low-micromolar IC50 values, the 2,4-bis(4-methylpiperazinyl) analog demonstrated substantially weaker to absent inhibition, differentiating it from the lead compounds [1]. The full dataset provides a quantitative framework wherein this compound serves as a defined low-activity reference point within the series.

17β-HSD inhibition 1,5-Benzodiazepine library Enzyme inhibitor screening

Structural Divergence from Classical 1,4-Benzodiazepines: Implications for GABAA Receptor Selectivity Studies

Unlike classical 1,4-benzodiazepines (e.g., diazepam, lorazepam) that act as high-affinity GABAA receptor positive allosteric modulators with broad subunit engagement, 2,4-bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine bears a distinct 1,5-diazepine ring geometry and bulky 2,4-disubstitution pattern. This scaffold divergence is consistent with the observation that introduction of a non-aromatic ring and sterically demanding N-substituents reduces target binding in SDR-family enzymes [1]. By extension, this compound is predicted to exhibit markedly altered, likely attenuated, affinity at the benzodiazepine binding site of GABAA receptors compared to 1,4-benzodiazepine clinical agents, making it unsuitable as a direct GABAA modulator but valuable as a selectivity-control tool.

GABAA receptor Benzodiazepine binding site Subtype selectivity

Validated Application Scenarios for 2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine in Academic and Pharmaceutical Research


Negative Control in Fungal 17β-HSDcl High-Throughput Screening

As demonstrated in Gobec et al. (2004), this compound exhibits no inhibitory activity against 17β-HSDcl despite its 1,5-benzodiazepine scaffold. It is therefore ideally suited as a negative control in 96- or 384-well plate-based screening campaigns aimed at identifying novel SDR-family enzyme inhibitors, ensuring that observed hits derive from target-specific interactions rather than scaffold-related artifacts [1].

Structure-Activity Relationship (SAR) Reference Compound for 1,5-Benzodiazepine Library Expansion

The Zivec et al. (2007) study positions this compound within a quantitative activity range spanning from low-micromolar inhibitors to completely inactive analogs. Procurement of this defined low-activity member enables medicinal chemistry teams to benchmark newly synthesized 1,5-benzodiazepine derivatives against a well-characterized reference point, accelerating SAR table completion and lead optimization [2].

Selectivity Counter-Screen for 1,4-Benzodiazepine GABAA Receptor Modulators

Given the pronounced structural differences between the 1,5-benzodiazepine scaffold of this compound and the 1,4-benzodiazepine core of clinical anxiolytics such as diazepam, this compound can serve as a selectivity counter-screen to confirm that newly identified GABAA receptor hits are not merely responding to the benzodiazepine pharmacophore in a scaffold-independent manner [1].

Pharmacophore Modeling and Computational Docking Baseline

The experimentally confirmed lack of 17β-HSDcl activity, combined with its distinct 2,4-bis(piperazinyl) substitution pattern, makes this compound a valuable baseline for refining pharmacophore models and validating docking poses for the SDR enzyme family. Computational predictions can be calibrated against a compound known to reside outside the active pharmacophore space [1][2].

Quote Request

Request a Quote for 2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.